4-Benzylidene-3-phenyl-4H-isoxazol-5-one
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Overview
Description
4-Benzylidene-3-phenyl-4H-isoxazol-5-one is a heterocyclic compound with the molecular formula C16H11NO2. It belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylidene-3-phenyl-4H-isoxazol-5-one typically involves the reaction of benzaldehyde derivatives with hydroxylamine hydrochloride and β-diketones under basic conditions. One common method is the cyclization of β-oxoesters with hydroxylamine hydrochloride in the presence of a base such as potassium carbonate (K2CO3). The reaction is usually carried out in an aqueous medium or under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency. Catalysts such as silver nanoparticles supported on oxides like Al2O3, CeO2, and MgO have been explored to enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Benzylidene-3-phenyl-4H-isoxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, oxazolones, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Benzylidene-3-phenyl-4H-isoxazol-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-Benzylidene-3-phenyl-4H-isoxazol-5-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or interact with receptors, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
Similar Compounds
- 4-Benzylidene-2-phenyl-4H-oxazol-5-one
- 4-Benzylidene-2-methyl-4H-oxazol-5-one
- 4-(4-Benzyloxy-benzylidene)-2-phenyl-4H-oxazol-5-one
- 4-(4-Methoxy-benzylidene)-3-methyl-4H-isoxazol-5-one
Uniqueness
4-Benzylidene-3-phenyl-4H-isoxazol-5-one is unique due to its specific structural features and the presence of both benzylidene and phenyl groups, which contribute to its distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
CAS No. |
1088-32-0 |
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Molecular Formula |
C16H11NO2 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
(4Z)-4-benzylidene-3-phenyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C16H11NO2/c18-16-14(11-12-7-3-1-4-8-12)15(17-19-16)13-9-5-2-6-10-13/h1-11H/b14-11- |
InChI Key |
DBPNBHOCUSFGKI-KAMYIIQDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=NOC2=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=NOC2=O)C3=CC=CC=C3 |
solubility |
34.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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